An In-depth Technical Guide to 2,6-Dibromo-4-nitropyridine (CAS No. 175422-04-5)
An In-depth Technical Guide to 2,6-Dibromo-4-nitropyridine (CAS No. 175422-04-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-nitropyridine is a versatile halogenated and nitrated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique structural features, namely the two reactive bromine atoms and the electron-withdrawing nitro group, make it an exceptionally useful precursor for the synthesis of complex, poly-substituted pyridine scaffolds.[1] These scaffolds are of significant interest in medicinal chemistry and materials science, particularly in the development of kinase inhibitors for targeted cancer therapy. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2,6-Dibromo-4-nitropyridine, with a focus on its application in the synthesis of biologically active molecules.
Physicochemical and Safety Data
A summary of the key physicochemical properties of 2,6-Dibromo-4-nitropyridine is presented in Table 1. It is a pale yellow crystalline solid with a melting point range of 121-124 °C.[1] Safety and handling information is summarized in Table 2. The compound is classified as an irritant and is harmful if swallowed or in contact with skin.[2] Appropriate personal protective equipment should be used when handling this chemical.
Table 1: Physicochemical Properties of 2,6-Dibromo-4-nitropyridine
| Property | Value | Reference(s) |
| CAS Number | 175422-04-5 | [1][3][4][5][6] |
| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][3][4][6] |
| Molecular Weight | 281.89 g/mol | [1][2][3][4][6] |
| Appearance | Pale yellow crystalline powder | [1][6] |
| Melting Point | 121-124 °C | [1] |
| Boiling Point | 330.018 °C at 760 mmHg | [6] |
| Density | 2.222 g/cm³ | [6] |
| Purity | ≥97% to ≥98% (HPLC) | [1][3] |
| Solubility | Soluble in chloroform and ethyl acetate. | [4] |
| Storage Conditions | 0-8°C, under inert atmosphere. | [1] |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement(s) | Reference(s) |
| H315: Causes skin irritation | Skin Irrit. 2 | P261, P305+P351+P338 | [2][5] |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P261, P305+P351+P338 | [2][5] |
| H335: May cause respiratory irritation | - | P261, P305+P351+P338 | [5] |
| H302: Harmful if swallowed | Acute Tox. 4 | - | [2] |
| H312: Harmful in contact with skin | Acute Tox. 4 | - | [2] |
| H332: Harmful if inhaled | Acute Tox. 4 | - | [2] |
Synthesis of 2,6-Dibromo-4-nitropyridine
A common synthetic route to 2,6-Dibromo-4-nitropyridine involves the deoxygenation of its corresponding N-oxide precursor. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from 2,6-Dibromo-4-nitropyridine N-oxide[4]
Materials:
-
2,6-Dibromo-4-nitropyridine N-oxide (76.2 mmol)
-
Chloroform (120 mL)
-
Phosphorus trichloride (229 mmol)
-
Ice water (600 mL)
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Suspend 22.7 g (76.2 mmol) of 2,6-dibromo-4-nitropyridine N-oxide in 120 mL of chloroform in a round-bottom flask.
-
Cool the suspension to 5 °C using an ice bath.
-
Slowly add 20 mL (229 mmol) of phosphorus trichloride dropwise to the cooled suspension.
-
After the addition is complete, heat the reaction mixture to 75 °C and reflux for 4 days.
-
Upon completion of the reaction, carefully pour the mixture into 600 mL of ice water.
-
Neutralize the aqueous mixture with a sodium bicarbonate solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer three times with 150 mL portions of chloroform.
-
Combine all organic layers and dry with magnesium sulfate.
-
Concentrate the dried organic solution under vacuum.
-
Purify the resulting residue by silica gel column chromatography using a 4:1 mixture of petroleum ether and ethyl acetate as the eluent.
-
This procedure affords 15.5 g (72% yield) of 2,6-dibromo-4-nitropyridine as a white solid with a melting point of 122-123 °C.[4]
Reactivity and Applications in Cross-Coupling Reactions
The two bromine atoms at the 2 and 6 positions of the pyridine ring are susceptible to substitution through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions are fundamental in constructing C-C bonds and introducing diverse aryl, heteroaryl, and alkynyl moieties to the pyridine core. The electron-withdrawing nitro group at the 4-position can further influence the reactivity of the bromine atoms and can itself be a site for further functionalization, often after reduction to an amino group.
Suzuki-Miyaura Coupling
This protocol demonstrates the feasibility of a ligand-free Suzuki coupling with a similar substrate.[7]
Materials:
-
2,6-dibromo-4-nitroaniline
-
Aryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Water
Procedure:
-
In a reaction vessel, combine 2,6-dibromo-4-nitroaniline, the aryl boronic acid, Pd(OAc)₂, and K₂CO₃.
-
Add a mixture of DMF and water as the solvent.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an appropriate work-up and purification to isolate the 2,6-diaryl-4-nitroaniline product.
Note: The reaction conditions, including the choice of base, solvent, and catalyst, may need to be optimized for 2,6-Dibromo-4-nitropyridine.
Stille Coupling
The Stille coupling reaction provides another avenue for C-C bond formation using organotin reagents. A general protocol for the Stille coupling of 2,6-dibromopyridine is presented below, which can be adapted for 2,6-Dibromo-4-nitropyridine.
Materials:
-
2,6-dibromopyridine
-
Aryl or vinyl tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add the organostannane reagent (e.g., tributyl(vinyl)stannane, 2.2 eq) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of Kinase Inhibitors
Substituted pyridines are privileged scaffolds in medicinal chemistry, frequently appearing as the core structure in a variety of kinase inhibitors. The ability to introduce diverse substituents at the 2 and 6 positions of the pyridine ring through cross-coupling reactions makes 2,6-Dibromo-4-nitropyridine a valuable starting material for generating libraries of potential drug candidates. These compounds often target kinases involved in cell proliferation, survival, and angiogenesis, such as Rho-kinase (ROCK), Casein Kinase 2 (CK2), and Pim kinases.
The general workflow for the synthesis of such inhibitors often involves a sequential cross-coupling reaction on the dibrominated pyridine core, followed by reduction of the nitro group to an amine, which can then be further functionalized.
Caption: Synthetic workflow for kinase inhibitors from 2,6-Dibromo-4-nitropyridine.
Targeting the PIM Kinase Signaling Pathway
PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in cell survival, proliferation, and resistance to apoptosis.[3] They are key downstream effectors of the JAK/STAT signaling pathway. Inhibitors of PIM kinases are therefore of significant interest as potential anti-cancer therapeutics. Molecules synthesized from 2,6-disubstituted pyridine scaffolds have shown promise as PIM kinase inhibitors.
Caption: Inhibition of the PIM kinase signaling pathway by 2,6-disubstituted pyridine derivatives.
Conclusion
2,6-Dibromo-4-nitropyridine is a highly valuable and versatile building block for the synthesis of complex, multi-functionalized pyridine derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic and modular construction of molecules with potential applications in drug discovery, particularly in the development of targeted kinase inhibitors. The experimental protocols and reaction pathways outlined in this guide provide a solid foundation for researchers and scientists working in the field of organic synthesis and medicinal chemistry to further explore the potential of this important chemical intermediate.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
